molecular formula C24H18Br2N2O4S2 B5182311 N4,N4'-Bis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-disulfonamide

N4,N4'-Bis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-disulfonamide

Cat. No.: B5182311
M. Wt: 622.4 g/mol
InChI Key: DLHQGPZLSQIGIL-UHFFFAOYSA-N
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Description

N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes bromophenyl and biphenyl groups connected through sulfonamide linkages. Its molecular formula is C24H18Br2N2O4S2, and it has a molecular weight of 606.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4,4’-diaminobiphenyl under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The sulfonamide groups can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Sulfone derivatives are the major products.

    Reduction Reactions: Amine derivatives are formed as the primary products.

Scientific Research Applications

N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It is utilized in the production of advanced materials, including specialty coatings and electronic components.

Mechanism of Action

The mechanism of action of N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl groups may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N4,N4’-Bis(4-chlorophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide
  • N4,N4’-Bis(4-fluorophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide
  • N4,N4’-Bis(4-methylphenyl)-[1,1’-biphenyl]-4,4’-disulfonamide

Uniqueness

N4,N4’-Bis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-disulfonamide is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and may also influence its binding interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Br2N2O4S2/c25-19-5-9-21(10-6-19)27-33(29,30)23-13-1-17(2-14-23)18-3-15-24(16-4-18)34(31,32)28-22-11-7-20(26)8-12-22/h1-16,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHQGPZLSQIGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Br2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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